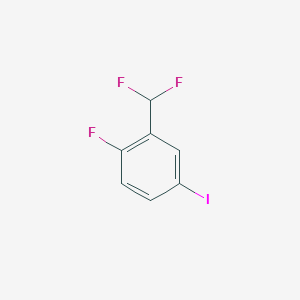

tert-butyl (E)-4,4,4-trifluorobut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (E)-4,4,4-trifluorobut-2-enoate, also known as tert-Butyl (E)-4,4,4-trifluorobut-2-enoate or (E)-t-Butyl 4,4,4-trifluorobut-2-enoate, is an organic compound with the chemical formula C7H10F3O2. It is a colorless liquid and is used as a reagent in organic synthesis and as an intermediate in the pharmaceutical industry. It is also used as a catalyst in the synthesis of other compounds.

科学的研究の応用

Synthesis of Fluorinated Compounds

Synthesis of 3-Fluorofuran-2(5H)-ones : A study by Pomeisl et al. (2007) demonstrates the use of (E)- and (Z)-2-fluoroalk-2-enoates, including tert-butyl (E)-4,4,4-trifluorobut-2-enoate, for synthesizing 3-fluorofuran-2(5H)-ones, which are useful fluorinated building blocks (Pomeisl et al., 2007).

Cycloaddition to Produce Trifluoromethylpyrrolidines : Bonnet-Delpon et al. (2010) report the regio- and stereospecific cycloaddition of ethyl (E)-4,4,4-trifluorobut-2-enoate with metallo-azomethine ylides to synthesize trifluoromethylpyrrolidines (Bonnet-Delpon et al., 2010).

Synthesis of Pyrazole-4-carboxylic Acids

- Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Iminov et al. (2015) used tert-butyl 3-(methylamino)but-2-enoate acylated with fluorinated acetic acid anhydrides to synthesize fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015).

Synthesis of Isoxazoles and Isoxazolines

- Formation of Isoxazoles and Isoxazolines : Ruano et al. (1999) explored the reactions of tert-butyl (E)-4,4-diethoxy-2-p-tolylsulfinylbut-2-enoate with nitrile oxides to yield isoxazoles and isoxazolines (Ruano et al., 1999).

Asymmetric Synthesis

- Asymmetric Synthesis of Dideoxy-amino-sugars : Csatayová et al. (2011) used tert-butyl sorbate, a related compound, in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, demonstrating the potential of tert-butyl enoates in asymmetric synthesis (Csatayová et al., 2011).

Catalytic Synthesis

- Catalytic Asymmetric Synthesis : Paquin et al. (2005) described the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, including tert-butyl (E)-4,4,4-trifluorobut-2-enoate, to create enantioenriched tert-butyl 3,3-diarylpropanoates (Paquin et al., 2005).

Synthesis of Quinoxalines

- Synthesis of Quinoxalines : Attanasi et al. (2001) reported the formation of 3-methylquinoxaline-2-carboxylates by reacting 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates with aromatic 1,2-diamines (Attanasi et al., 2001).

作用機序

Target of Action

Tert-butyl (E)-4,4,4-trifluorobut-2-enoate is a complex organic compoundIt’s known that tert-butyl groups can influence electronic communication between redox units in certain chemical structures .

Mode of Action

It’s known that the insertion of tert-butyl groups can raise the lumo level of certain compounds, affecting their electronic properties .

Biochemical Pathways

Tert-butyl groups have been shown to have implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

It’s known that tert-butyl groups in other compounds can be metabolized by various cytochrome p450 enzymes .

Result of Action

The presence of tert-butyl groups in other compounds has been shown to affect their reactivity and stability .

特性

IUPAC Name |

tert-butyl (E)-4,4,4-trifluorobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBVAEUIRPBJOA-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (E)-4,4,4-trifluorobut-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2513124.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-propylacetamide](/img/structure/B2513126.png)

![3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2513128.png)

![4-Chloro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2513129.png)

![(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2513131.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2513133.png)

![1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513139.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2513140.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2513142.png)

![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513146.png)